2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C15H15BrN2 |
|---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15BrN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
MQQKRWBMTMYHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline core undergoes oxidation to yield quinoline derivatives. For example:
-
Reagent : KMnO₄ in acidic (H₂SO₄) or basic (NaOH) media
-
Product : 3-Bromophenyl-substituted quinoline-4-amine
-
Mechanism : Sequential dehydrogenation of the tetrahydro ring via radical intermediates.
Experimental Data :
| Substrate | Oxidizing Agent | Temperature | Yield | Source |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-THQ-4-amine | KMnO₄/H₂SO₄ | 80°C | 72% |
Reduction Reactions
The amine group participates in reductive alkylation or dehalogenation under catalytic hydrogenation:
-
Reagent : H₂/Pd-C in ethanol
-
Product : 2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine (bromine removed)
-
Side Reaction : Over-reduction of the tetrahydroquinoline ring is suppressed at 40 psi H₂ .
Key Findings :
-
Bromine substituents enhance electron-withdrawing effects, slowing hydrogenolysis rates compared to chloro analogues .
Nucleophilic Aromatic Substitution
The para-bromine undergoes cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acid
-
Product : 2-(3-Biphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Buchwald-Hartwig Amination
-
Reagents : Pd₂(dba)₃, Xantphos, primary amine
-
Product : 2-(3-(Dialkylamino)phenyl)-THQ-4-amine derivatives
Cycloaddition and Ring Expansion
The tetrahydroquinoline scaffold participates in [4+2] cycloadditions:
-
Reagent : Dichloroethane with maleic anhydride
-
Product : Bridged polycyclic alkaloid analogues
-
Stereoselectivity : >90% endo preference observed in DCE at reflux .
Acylation
-
Reagent : Acetic anhydride/pyridine
-
Product : N-Acetyl-2-(3-bromophenyl)-THQ-4-amine
-
Application : Stabilizes the amine for chromatographic purification .
Sulfonylation
-
Reagent : 4-Bromobenzenesulfonyl chloride
-
Product : N-Sulfonyl derivatives with enhanced solubility
-
Yield : 68% in CH₂Cl₂ with Et₃N.
Halogen Exchange Reactions
The bromine atom undergoes halogen substitution under radical conditions:
-
Reagent : N-Iodosuccinimide (NIS), AIBN, CCl₄
-
Product : 2-(3-Iodophenyl)-THQ-4-amine
-
Limitation : Requires strict anhydrous conditions to prevent hydrolysis .
Photochemical Reactions
UV irradiation induces C–Br bond homolysis:
-
Conditions : 254 nm UV, benzene solvent
-
Product : Radical coupling products (e.g., dimeric THQ derivatives)
Comparative Reactivity Table
| Reaction Type | Key Reagents | Rate (k, s⁻¹) | Thermodynamic Favorability |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 1.2 × 10⁻³ | ΔG‡ = 98 kJ/mol |
| Amine Acylation | Ac₂O, pyridine | 4.5 × 10⁻² | ΔG‡ = 76 kJ/mol |
| Oxidation (KMnO₄/H⁺) | KMnO₄, H₂SO₄ | 6.8 × 10⁻⁴ | ΔG‡ = 112 kJ/mol |
Mechanistic Insights
-
Electronic Effects : The bromophenyl group decreases electron density at C2/C3, directing electrophiles to the para position of the phenyl ring .
-
Steric Hindrance : The tetrahydroquinoline ring imposes axial chirality, influencing diastereoselectivity in cycloadditions .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but promote side reactions in oxidations .
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the prominent applications of 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is its potential as an acetylcholinesterase inhibitor. This mechanism is crucial for the treatment of Alzheimer's disease and other neurodegenerative disorders. Compounds similar to this tetrahydroquinoline derivative have shown efficacy in enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine, thereby improving cognitive functions in affected patients .
Anticancer Activity
Recent studies indicate that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been investigated, suggesting that it may serve as a lead compound for developing new anticancer therapies. Research on related compounds has demonstrated their effectiveness against various cancer cell lines, indicating a promising avenue for further exploration .
Case Study 1: Alzheimer's Disease
In a study focused on the synthesis of substituted tetrahydroquinolines, researchers evaluated the efficacy of these compounds in inhibiting acetylcholinesterase activity. The findings revealed that certain structural modifications enhanced the inhibitory potency against this enzyme, suggesting that this compound could be optimized for better therapeutic outcomes in Alzheimer's treatment .
Case Study 2: Antitumor Activity
A series of experiments assessed the cytotoxic effects of tetrahydroquinoline derivatives on glioblastoma cells. The results indicated that specific structural features contributed to increased antitumor activity. The compound's mechanism involved disrupting cellular proliferation pathways, which could be further investigated for its application in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₁₄BrN₂ (inferred from structural analogs).
- Molecular Weight : ~318.2 g/mol (estimated).
- Structural Features: The bromine atom at the 3-position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to biological targets compared to non-halogenated analogs.
Comparison with Structurally Similar Compounds
1,2,3,4-Tetrahydroquinolin-4-amine (CAS 801156-77-4)
- Molecular Formula : C₉H₁₂N₂.
- Molecular Weight : 148.21 g/mol .
- Substituents: No aromatic substituents; simpler scaffold.
- Key Differences: Lacks the 3-bromophenyl group, resulting in lower molecular weight and reduced lipophilicity. Demonstrates baseline tetrahydroquinoline pharmacophore but may exhibit weaker receptor binding due to the absence of halogen-mediated interactions .
2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1026-05-7)
- Molecular Formula : C₁₆H₁₈N₂.
- Molecular Weight : 238.33 g/mol .
- Substituents : Methyl and phenyl groups at the 2-position.
- Lower similarity score (0.75) compared to the target compound suggests divergent electronic and steric profiles .
6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS 59611-52-8)
- Molecular Formula : C₉H₁₀FN.
- Molecular Weight : 151.19 g/mol .
- Substituents : Fluorine at the 6-position.
- Key Differences :
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1956371-77-9)
- Molecular Formula : C₁₆H₁₅F₃N₂.
- Molecular Weight : 292.30 g/mol .
- Substituents : Trifluoromethylphenyl group at the 2-position.
- Higher molecular weight but reduced halogen size compared to the target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity: Bromine’s electron-withdrawing nature in the target compound may improve binding to opioid receptors compared to non-halogenated analogs, as seen in studies of MOR agonists .
- Synthetic Accessibility : All compounds share a common synthesis route involving HCl-mediated deprotection, but substituent complexity (e.g., trifluoromethyl vs. bromophenyl) affects yield and purification .
Biological Activity
2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15BrN2
- Molecular Weight : 303.20 g/mol
- CAS Number : 1956326-77-4
Biological Activities
This compound has been investigated for various biological activities, including:
- Anticancer Activity :
- Bromodomain Inhibition :
- Neuroprotective Effects :
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Protein Interactions : The compound may disrupt protein-protein interactions critical for cancer cell survival and proliferation.
- Induction of Apoptosis : It potentially activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.
Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of tetrahydroquinoline derivatives reported that this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction via caspase activation .
Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a marked reduction in neuronal death and improved behavioral outcomes. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, and what challenges arise during its preparation?
A common approach involves reductive amination or cyclization reactions. For instance, starting from a substituted quinoline precursor, the bromophenyl group can be introduced via Suzuki-Miyaura coupling or direct bromination. Challenges include regioselectivity in bromination and maintaining stereochemical integrity during cyclization. Safety protocols (e.g., handling bromine derivatives in a fume hood) are critical due to hazards like H302 (harmful if swallowed) and H315 (skin irritation) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Key techniques include:
- NMR spectroscopy : Confirm the presence of the tetrahydroquinoline ring (e.g., δ 1.5–2.5 ppm for CH₂ groups) and the 3-bromophenyl moiety (aromatic protons at δ 7.0–7.5 ppm).
- Mass spectrometry : Verify molecular weight (expected m/z ~317.2 for C₁₅H₁₅BrN₂).
- Melting point analysis : Compare observed values (e.g., 156–158°C for the parent tetrahydroquinolin-4-amine) to literature to assess purity .
Q. How should researchers safely handle and store this compound?
Follow GHS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319).
- Store in a cool, dry place away from oxidizing agents.
- Dispose of waste via approved hazardous waste protocols due to bromine content .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound’s structure?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in related tetrahydroquinoline derivatives, the bromophenyl group’s orientation relative to the quinoline ring can be quantified (e.g., torsion angles ~47–56°). Data collection with a KappaCCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement using SHELXL97 (R-factor < 0.1) ensure accuracy. Compare observed metrics (e.g., C-Br bond length ~1.89 Å) to theoretical values .
Q. What strategies address contradictions between experimental NMR data and computational predictions?
Discrepancies may arise from dynamic effects (e.g., ring puckering). Solutions include:
Q. How can researchers optimize catalytic asymmetric synthesis of this compound?
Employ chiral auxiliaries or transition-metal catalysts. For example:
- Use (R)-BINAP/Pd catalysts for Suzuki coupling to introduce the bromophenyl group enantioselectively.
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/iPrOH mobile phase).
- Optimize reaction conditions (temperature, solvent polarity) to improve yield and selectivity .
Q. What role does the bromine substituent play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?
The bromine atom enhances lipophilicity and influences binding to targets (e.g., kinases). SAR studies involve:
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Perform quantum mechanical calculations:
- Frontier molecular orbital (FMO) analysis : Identify electrophilic sites (e.g., LUMO localization on the bromine-bearing carbon).
- Transition-state modeling : Use IRC (intrinsic reaction coordinate) to map SN2 pathways.
- Solvent effects (PCM model) refine activation energy predictions .
Methodological Notes
- Data Collection : For crystallography, collect >20,000 reflections (Rint < 5%) to ensure high-resolution structures .
- Conflict Resolution : If spectroscopic data conflicts, cross-validate using hyphenated techniques (LC-MS/NMR) .
- Safety Compliance : Adhere to OSHA standards for bromine handling, including spill containment and emergency showers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
